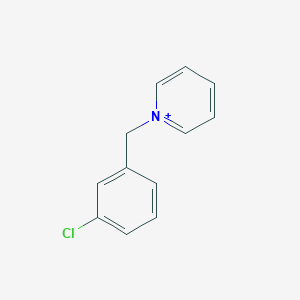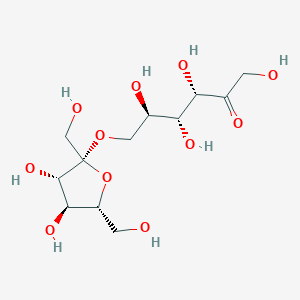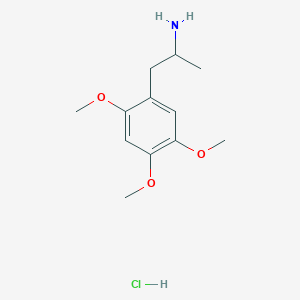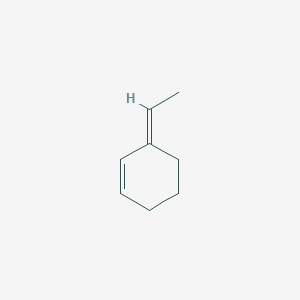![molecular formula C10H9N2O2S+ B231747 1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
1-[(2-Nitro-3-thienyl)methyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Nitro-3-thienyl)methyl]pyridinium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NTMP and has been synthesized through several methods.
科学的研究の応用
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. NTMP has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1-[(2-Nitro-3-thienyl)methyl]pyridinium is not fully understood. However, it has been suggested that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been proposed that NTMP may inhibit the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been found to have several biochemical and physiological effects. This compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species. NTMP has also been found to inhibit the growth of bacterial biofilms, which are communities of microorganisms that are highly resistant to antibiotics. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using 1-[(2-Nitro-3-thienyl)methyl]pyridinium in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its low toxicity in mammalian cells, which makes it a safer alternative to traditional antibiotics. However, one limitation of using NTMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-[(2-Nitro-3-thienyl)methyl]pyridinium. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of NTMP's potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of infectious diseases.
合成法
1-[(2-Nitro-3-thienyl)methyl]pyridinium can be synthesized through several methods, including the reaction between 2-nitrothiophene and pyridine. This reaction is carried out in the presence of a catalyst, such as zinc chloride, and results in the formation of NTMP. Other methods of synthesis include the reaction between 2-chloro-3-nitrothiophene and pyridine, which is catalyzed by sodium hydride.
特性
分子式 |
C10H9N2O2S+ |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
1-[(2-nitrothiophen-3-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)10-9(4-7-15-10)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
InChIキー |
VSAWVLZBXARGIM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)








![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)

